2-(Isopropylamino)-2-oxoethyl 2-amino-3-methylbenzoate
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Overview
Description
2-(Isopropylamino)-2-oxoethyl 2-amino-3-methylbenzoate is an organic compound with a complex structure that includes an isopropylamino group, an oxoethyl group, and a methylbenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Isopropylamino)-2-oxoethyl 2-amino-3-methylbenzoate typically involves multiple steps. One common method starts with the preparation of 2-amino-3-methylbenzoic acid, which is then esterified to form the corresponding methyl ester. The ester is then reacted with isopropylamine under controlled conditions to introduce the isopropylamino group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry principles, such as the use of non-toxic solvents and catalysts, can be applied to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(Isopropylamino)-2-oxoethyl 2-amino-3-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The amino and isopropylamino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents like thionyl chloride can be used to introduce halogen atoms.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Hydroxyl derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
2-(Isopropylamino)-2-oxoethyl 2-amino-3-methylbenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Isopropylamino)-2-oxoethyl 2-amino-3-methylbenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby blocking their catalytic function. The pathways involved can include signal transduction cascades and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-3-methylbenzoate: Lacks the isopropylamino and oxoethyl groups.
2-Amino-3-methylbenzoic acid: Lacks the ester and isopropylamino groups.
2-(Isopropylamino)-2-oxoethyl benzoate: Lacks the amino and methyl groups on the benzene ring.
Uniqueness
2-(Isopropylamino)-2-oxoethyl 2-amino-3-methylbenzoate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both amino and isopropylamino groups allows for diverse chemical modifications, while the oxoethyl group enhances its potential as a pharmacophore .
Properties
Molecular Formula |
C13H18N2O3 |
---|---|
Molecular Weight |
250.29 g/mol |
IUPAC Name |
[2-oxo-2-(propan-2-ylamino)ethyl] 2-amino-3-methylbenzoate |
InChI |
InChI=1S/C13H18N2O3/c1-8(2)15-11(16)7-18-13(17)10-6-4-5-9(3)12(10)14/h4-6,8H,7,14H2,1-3H3,(H,15,16) |
InChI Key |
YLWBQLGDJFZWBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)OCC(=O)NC(C)C)N |
Origin of Product |
United States |
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